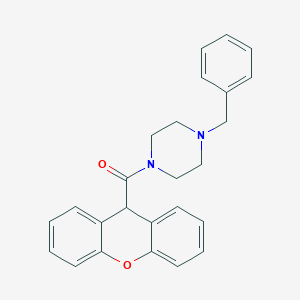![molecular formula C20H22N4O6S B331523 ETHYL 2-{5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]FURAN-2-AMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B331523.png)
ETHYL 2-{5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]FURAN-2-AMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-({5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a furan ring, and a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]FURAN-2-AMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, which can be synthesized through the cyclocondensation of hydrazine with a 1,3-diketone . The furan ring can be introduced via a Vilsmeier-Haack reaction, which involves the formylation of a suitable precursor . The thiophene ring is then synthesized through a Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone . Finally, these rings are coupled together using standard amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-({5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethylthiophene-3-carboxylate can undergo a variety of chemical reactions, including:
Reduction: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and chromium trioxide. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of ETHYL 2-{5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]FURAN-2-AMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group on the pyrazole ring may undergo reduction to form reactive intermediates that can interact with cellular components . Additionally, the furan and thiophene rings may interact with proteins or nucleic acids, leading to changes in their function .
Comparaison Avec Des Composés Similaires
Ethyl 2-({5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethylthiophene-3-carboxylate can be compared to other similar compounds, such as:
Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate: This compound shares the pyrazole ring but lacks the furan and thiophene rings, making it less complex.
Ethyl 2,4-dimethyl-5-nitro-1H-pyrrole-3-carboxylate: This compound features a pyrrole ring instead of the furan and thiophene rings, leading to different chemical properties.
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: This compound has a similar pyrazole ring but includes a chloro substituent, which can affect its reactivity and bioactivity.
Propriétés
Formule moléculaire |
C20H22N4O6S |
|---|---|
Poids moléculaire |
446.5 g/mol |
Nom IUPAC |
ethyl 2-[[5-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]furan-2-carbonyl]amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C20H22N4O6S/c1-6-29-20(26)16-10(2)13(5)31-19(16)21-18(25)15-8-7-14(30-15)9-23-12(4)17(24(27)28)11(3)22-23/h7-8H,6,9H2,1-5H3,(H,21,25) |
Clé InChI |
SNZNNWKDNUWJEH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(O2)CN3C(=C(C(=N3)C)[N+](=O)[O-])C |
SMILES canonique |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(O2)CN3C(=C(C(=N3)C)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Isopropyl 2-[(3-cyclohexylpropanoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B331440.png)
![propyl 2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B331442.png)
![Diisopropyl 5-[(5-{[3,5-bis(isopropoxycarbonyl)-4-methyl-2-thienyl]amino}-5-oxopentanoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B331445.png)
![4-{4-[(2-bromobenzyl)oxy]-3-methoxybenzylidene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B331447.png)

![4-{3-methoxy-4-[(2-methyl-2-propenyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B331449.png)
![(4Z)-4-[(2,4-dichloroanilino)methylidene]-2-(4-fluorophenyl)-5-methylpyrazol-3-one](/img/structure/B331452.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-chlorobutanamide](/img/structure/B331453.png)
![(5Z)-2-(4-bromoanilino)-5-[(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B331454.png)
![2-{2-chloro-4-nitrophenyl}-4-{3-[(4-iodobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B331455.png)
![4-BROMO-2-METHOXY-6-[3-(METHYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]PHENYL METHYL ETHER](/img/structure/B331456.png)
![4-{4-[4-(allyloxy)-3-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B331457.png)
![3-[(3-Ethylanilino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B331461.png)
![Isopropyl 2-{[(2,2,3,3-tetramethylcyclopropyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B331464.png)
